Difluoropine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Difluoropine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is derived from the opioid analgesic drug, fentanyl, and has been found to have unique properties that make it a promising tool for studying certain biological processes. In

Mécanisme D'action

Difluoropine activates the MOR by binding to a specific site on the receptor, which triggers a series of intracellular signaling pathways. These pathways ultimately lead to the inhibition of neurotransmitter release, which reduces the perception of pain and produces feelings of euphoria. Difluoropine has been found to have a higher affinity for the MOR than other opioids, which may contribute to its unique pharmacological effects.

Biochemical and Physiological Effects:

Difluoropine has been shown to produce a range of biochemical and physiological effects in animal models and cell cultures. These effects include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. Difluoropine has also been found to produce less tolerance and physical dependence than other opioids, which may make it a safer alternative for pain management.

Avantages Et Limitations Des Expériences En Laboratoire

Difluoropine has several advantages for use in lab experiments. Its high potency and selectivity for the MOR make it a valuable tool for studying the specific effects of MOR activation on various biological processes. Difluoropine also has a longer half-life than other opioids, which allows for more sustained effects and easier dosing. However, difluoropine has some limitations, including its potential for abuse and addiction, as well as its high cost and limited availability.

Orientations Futures

There are several future directions for research on difluoropine. One area of interest is the development of new analogs and derivatives of difluoropine that may have improved pharmacological properties. Another area of interest is the use of difluoropine in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of difluoropine and its potential applications in pain management and addiction treatment.

Conclusion:

In conclusion, difluoropine is a promising compound for scientific research due to its unique pharmacological properties and potential applications in pain management and addiction treatment. Its synthesis method has been optimized over the years to improve yield and purity, and it has been extensively studied for its effects on the mu opioid receptor. Difluoropine has several advantages for use in lab experiments, including its high potency and selectivity, but also has limitations such as its potential for abuse and addiction. Future research on difluoropine will likely focus on the development of new analogs and derivatives, as well as its use in combination with other drugs or therapies.

Méthodes De Synthèse

Difluoropine can be synthesized through a multistep process that involves the use of various chemical reagents and techniques. The first step involves the conversion of fentanyl to norfentanyl, which is then treated with a fluorinating agent to produce difluoronorfentanyl. Finally, difluoronorfentanyl is treated with a reducing agent to yield difluoropine. This synthesis method has been optimized over the years to improve the yield and purity of difluoropine.

Applications De Recherche Scientifique

Difluoropine has been used extensively in scientific research to study the mu opioid receptor (MOR), which is a protein that is involved in pain perception and addiction. This compound has been found to be a potent and selective agonist of the MOR, meaning that it can activate this receptor without affecting other opioid receptors in the body. This property makes difluoropine a valuable tool for studying the specific effects of MOR activation on various biological processes.

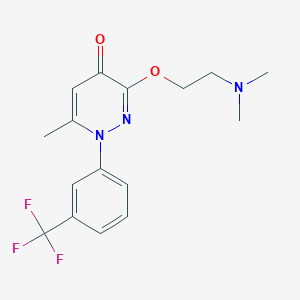

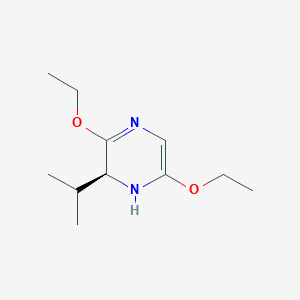

Propriétés

Numéro CAS |

156774-35-5 |

|---|---|

Formule moléculaire |

C23H25F2NO3 |

Poids moléculaire |

401.4 g/mol |

Nom IUPAC |

methyl (1S,2S,3S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C23H25F2NO3/c1-26-18-11-12-19(26)21(23(27)28-2)20(13-18)29-22(14-3-7-16(24)8-4-14)15-5-9-17(25)10-6-15/h3-10,18-22H,11-13H2,1-2H3/t18-,19+,20+,21+/m1/s1 |

Clé InChI |

XSYGBVSQKPLETJ-ANULTFPQSA-N |

SMILES isomérique |

CN1[C@@H]2CC[C@H]1[C@@H]([C@H](C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |

SMILES |

CN1C2CCC1C(C(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |

SMILES canonique |

CN1C2CCC1C(C(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |

Synonymes |

2-carbomethoxy-3-(bis(4-fluorophenyl)methoxy)tropane difluoropine O 620 O-620 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)